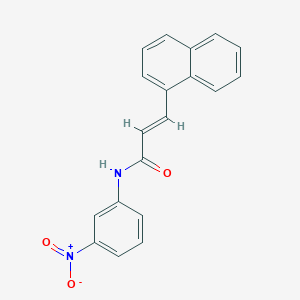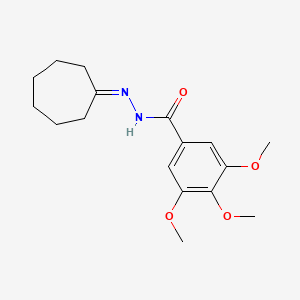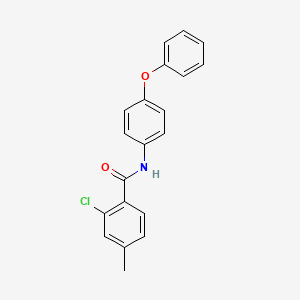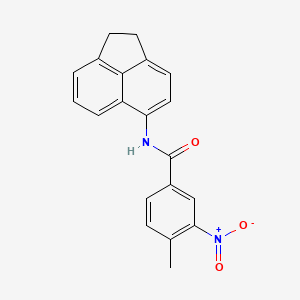
3-(1-naphthyl)-N-(3-nitrophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-naphthyl)-N-(3-nitrophenyl)acrylamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as NNA and has a molecular formula of C20H14N2O3.
科学研究应用
3-(1-naphthyl)-N-(3-nitrophenyl)acrylamide has been studied extensively due to its potential applications in various fields. This compound has been found to exhibit anticancer, antimicrobial, and antifungal properties. In addition, it has been studied for its potential use as a fluorescent probe for detecting protein aggregation and for its ability to inhibit the aggregation of amyloid beta peptides, which are associated with Alzheimer's disease.
作用机制
The mechanism of action of 3-(1-naphthyl)-N-(3-nitrophenyl)acrylamide is not fully understood. However, it has been proposed that this compound works by inhibiting the activity of enzymes that are involved in various biological processes, such as cell division and DNA replication. In addition, it has been suggested that 3-(1-naphthyl)-N-(3-nitrophenyl)acrylamide may work by disrupting the structure of proteins, leading to their inactivation.
Biochemical and Physiological Effects:
Studies have shown that 3-(1-naphthyl)-N-(3-nitrophenyl)acrylamide has a variety of biochemical and physiological effects. For example, it has been found to induce apoptosis in cancer cells by activating the caspase-3 pathway. It has also been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. In addition, 3-(1-naphthyl)-N-(3-nitrophenyl)acrylamide has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using 3-(1-naphthyl)-N-(3-nitrophenyl)acrylamide in lab experiments is its versatility. This compound has been studied in various fields, including cancer research, microbiology, and neurobiology. In addition, its fluorescent properties make it a useful tool for detecting protein aggregation and studying protein-protein interactions. However, there are also limitations to using 3-(1-naphthyl)-N-(3-nitrophenyl)acrylamide in lab experiments. For example, this compound may have toxic effects on cells at high concentrations, making it difficult to use in certain experiments.
未来方向
There are many future directions for research on 3-(1-naphthyl)-N-(3-nitrophenyl)acrylamide. One area of interest is its potential use as a treatment for cancer. Studies have shown that this compound has anticancer properties, and further research could lead to the development of new cancer therapies. In addition, research on the mechanism of action of 3-(1-naphthyl)-N-(3-nitrophenyl)acrylamide could provide insight into the biological processes that it affects, leading to new discoveries in various fields. Finally, further studies on the toxicity of this compound could help to determine its safety for use in humans.
合成方法
The synthesis of 3-(1-naphthyl)-N-(3-nitrophenyl)acrylamide involves the reaction of 1-naphthylamine and 3-nitrobenzaldehyde in the presence of acetic acid and ethanol. The reaction mixture is then refluxed for several hours, and the resulting product is purified through recrystallization. This method has been reported in various research papers, and it has been found to be a reliable and efficient way to synthesize 3-(1-naphthyl)-N-(3-nitrophenyl)acrylamide.
属性
IUPAC Name |
(E)-3-naphthalen-1-yl-N-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c22-19(20-16-8-4-9-17(13-16)21(23)24)12-11-15-7-3-6-14-5-1-2-10-18(14)15/h1-13H,(H,20,22)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUIQHSTXPVJKP-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=CC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C/C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(naphthalen-1-yl)-N-(3-nitrophenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-nitrophenyl)-2-furaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5789512.png)
![N-[2-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B5789518.png)
![methyl 2-{[(2-methoxyphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5789522.png)

![2-({5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5789538.png)



![ethyl 3-{[(3-fluoro-4-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5789569.png)



![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-methylphenyl)acetamide](/img/structure/B5789599.png)
